Product packaging for 2-Methylbenzo[d]oxazol-7-ol(Cat. No.:)

2-Methylbenzo[d]oxazol-7-ol

Cat. No.: B11922497
M. Wt: 149.15 g/mol
InChI Key: OVWIYNQUBTYRMI-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazol-7-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers are exploring this core structure for the development of novel therapeutic agents. Studies on closely related 2-methylbenzo[d]oxazole derivatives have demonstrated significant potential in various areas. For instance, such derivatives have been investigated as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, which are key targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression . Furthermore, benzo[d]oxazole derivatives show promise in antimicrobial research, exhibiting good in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The structural motif is also being explored in other areas, including antitumor research and anthelmintic development for combating parasitic infections . The presence of the 7-hydroxy group on this particular derivative offers a site for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties and interaction with biological targets. This makes this compound a valuable building block for synthesizing more complex molecules and conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B11922497 2-Methylbenzo[d]oxazol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-1,3-benzoxazol-7-ol

InChI

InChI=1S/C8H7NO2/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3

InChI Key

OVWIYNQUBTYRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)O

Origin of Product

United States

Mechanistic Investigations of 2 Methylbenzo D Oxazol 7 Ol Synthetic Routes and Transformations

Elucidation of Reaction Mechanisms in Cyclization Processes

The cornerstone of 2-Methylbenzo[d]oxazol-7-ol synthesis lies in the formation of the oxazole (B20620) ring through the cyclization of a suitably substituted precursor, typically derived from 2-amino-6-nitrophenol (B1276892) or a related compound. A common and efficient method involves the condensation of an ortho-aminophenol derivative with a carboxylic acid or its equivalent.

A plausible synthetic route commences with the acylation of 2-amino-6-methoxyphenol (B1281700) with acetic anhydride (B1165640) to yield N-(2-hydroxy-3-methoxyphenyl)acetamide. Subsequent demethylation would provide N-(2,3-dihydroxyphenyl)acetamide, the direct precursor for cyclization. The cyclization is typically promoted by dehydrating agents or heat.

The mechanism of this acid-catalyzed cyclodehydration is proposed to proceed as follows:

Protonation of the Amide Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the acetamide (B32628) group by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to the nitrogen atom of the amide.

Dehydration: The protonated nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated oxazoline (B21484) intermediate.

Tautomerization and Deprotonation: The intermediate undergoes tautomerization to form the aromatic oxazole ring, followed by deprotonation to regenerate the catalyst and yield the final this compound product.

Table 1: Proposed Intermediates in the Acid-Catalyzed Cyclization of N-(2,3-dihydroxyphenyl)acetamide
StepIntermediateDescription
1Protonated AmideThe carbonyl oxygen of the acetamide is protonated.
2Tetrahedral IntermediateFormed by the intramolecular attack of the phenolic hydroxyl group.
3Protonated OxazolineResults from the elimination of a water molecule.
4This compoundThe final aromatic product after tautomerization and deprotonation.

Alternatively, the cyclization can be achieved under thermal conditions without an explicit acid catalyst, although higher temperatures are generally required. In such cases, the reaction may proceed through a concerted mechanism or be catalyzed by trace acidic impurities.

Detailed Analysis of Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution that can be a key step in the synthesis of various heterocyclic compounds, including benzoxazole (B165842) derivatives. oup.comacs.orgwikipedia.orgmanchester.ac.ukrsc.org While not a direct route to this compound itself, understanding this rearrangement is vital as it can occur in related synthetic strategies, particularly those aimed at producing 2-aminobenzoxazoles.

A hypothetical scenario where a Smiles rearrangement could be relevant involves the reaction of a suitably activated 2-aminophenol (B121084) derivative. For instance, if the hydroxyl group of a precursor is converted into a good leaving group (e.g., a tosylate or a dinitrophenyl ether), and a nucleophilic nitrogen is present in a side chain, an intramolecular rearrangement could precede or be an alternative to direct cyclization.

The general mechanism for a Smiles rearrangement in the context of benzoxazole synthesis is as follows:

Deprotonation: A base abstracts a proton from the nucleophilic amine, increasing its nucleophilicity.

Intramolecular Nucleophilic Attack: The resulting anion attacks the carbon atom of the aromatic ring bearing the leaving group in an ipso-substitution. This forms a spirocyclic Meisenheimer-type intermediate.

Ring Opening: The spirocyclic intermediate collapses, with the cleavage of the bond between the aromatic ring and the leaving group's heteroatom (e.g., oxygen of the ether).

Protonation: The resulting phenoxide is protonated to yield the rearranged product.

The facility of the Smiles rearrangement is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group significantly accelerate the reaction. oup.com

Examination of Catalytic Reaction Pathways and Intermediates

The synthesis of benzoxazoles, including this compound, can be significantly enhanced through the use of various catalysts. These catalysts function by activating the substrates and lowering the activation energy of the cyclization step.

Brønsted Acid Catalysis: As previously discussed, Brønsted acids like sulfuric acid or p-toluenesulfonic acid can catalyze the cyclodehydration of o-acylaminophenols. acs.org The catalytic cycle involves the protonation of the amide carbonyl, which increases its electrophilicity and facilitates the intramolecular nucleophilic attack by the phenolic hydroxyl group. The catalyst is regenerated upon the final deprotonation step.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂) are also effective catalysts for benzoxazole synthesis. acs.org The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of the amide. This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. The subsequent steps of intramolecular cyclization and dehydration are analogous to the Brønsted acid-catalyzed pathway.

Table 2: Comparison of Catalytic Approaches for Benzoxazole Synthesis
Catalyst TypeMode of ActionExamples
Brønsted AcidProtonation of the carbonyl oxygenH₂SO₄, p-TsOH
Lewis AcidCoordination to the carbonyl oxygenZnCl₂, AlCl₃, BF₃·OEt₂

Heterogeneous Catalysis: In recent years, the use of solid acid catalysts has gained prominence due to their ease of separation and recyclability. Materials such as zeolites, clays, and functionalized silica (B1680970) can effectively catalyze the synthesis of benzoxazoles under heterogeneous conditions. acs.org The reaction mechanism on the surface of these catalysts is generally believed to involve the interaction of the substrate with acidic sites on the catalyst surface, which promotes the cyclization reaction.

Mechanistic Studies of Post-Synthetic Functionalizations and Side Reactions (e.g., Radical Pathways)

The this compound scaffold can undergo various post-synthetic modifications to introduce new functional groups and modulate its chemical and physical properties. These transformations often proceed through electrophilic aromatic substitution or, less commonly, radical pathways.

Electrophilic Aromatic Substitution: The benzoxazole ring system is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the benzene (B151609) ring. In the case of this compound, the hydroxyl group at the 7-position is a strong activating group and will direct incoming electrophiles to the ortho and para positions (positions 6 and 8, respectively). The methyl group at the 2-position has a weaker influence.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst leads to the corresponding halogenated derivatives.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using acyl halides/anhydrides or alkyl halides in the presence of a Lewis acid catalyst.

The mechanism for these reactions follows the classical electrophilic aromatic substitution pathway:

Generation of the Electrophile: The reagent is activated by the catalyst to form a strong electrophile.

Nucleophilic Attack: The π-electrons of the benzoxazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Radical Pathways: While less common for benzoxazoles, radical reactions can be employed for specific functionalizations. For instance, radical-mediated halogenation at the methyl group at the 2-position could be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Furthermore, recent studies have explored radical-type additions to the benzoxazole core, although these are often demonstrated on derivatives rather than the parent scaffold. acs.org For instance, the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes has been achieved using benzoxazole-2-thiols as radical trapping agents. acs.org This highlights the potential for the benzoxazole moiety to participate in radical-mediated transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzo D Oxazol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the connectivity and spatial relationships of atoms within the 2-Methylbenzo[d]oxazol-7-ol structure.

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being indicative of their relative positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group protons at the 2-position would resonate as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the benzoxazole (B165842) core and the methyl substituent. The chemical shifts would be characteristic of their electronic environments (e.g., aromatic, olefinic, aliphatic, and those attached to heteroatoms).

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.6~14.5
H4~7.0-7.2 (d)-
H5~6.8-7.0 (t)-
H6~6.9-7.1 (d)-
7-OHVariable (broad s)-
C2-~163.0
C4-~110.0-115.0
C5-~120.0-125.0
C6-~115.0-120.0
C7-~145.0-150.0
C3a-~140.0-145.0
C7a-~150.0-155.0

Note: These are predicted values based on known data for similar benzoxazole structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling interactions, typically through two or three bonds. In the case of this compound, the COSY spectrum would show correlations between the adjacent aromatic protons on the benzene ring, allowing for their sequential assignment.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, this would confirm the presence of the methyl group and the aromatic CH groups.

The presence of the hydroxyl group on the benzoxazole ring introduces the possibility of tautomerism. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such dynamic processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the spectra that indicate the presence of an equilibrium between two or more species. In the case of this compound, a potential keto-enol type tautomerism could be investigated, where the proton from the hydroxyl group might transfer to the nitrogen atom of the oxazole (B20620) ring. DNMR studies could provide kinetic and thermodynamic parameters for this potential equilibrium.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₇NO₂), the expected exact mass can be calculated.

Calculated HRMS Data for this compound:

Ion Formula Calculated m/z
[M+H]⁺C₈H₈NO₂⁺150.0550
[M+Na]⁺C₈H₇NNaO₂⁺172.0370
[M-H]⁻C₈H₆NO₂⁻148.0393

The experimentally determined m/z value from an HRMS analysis would be expected to match these calculated values to within a few parts per million (ppm), thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a "structural fingerprint" of the molecule. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pathways can be predicted based on the structure of the molecule.

Predicted Fragmentation Pathways for this compound:

The fragmentation of the benzoxazole ring is a characteristic process. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or CH₃CN. The cleavage of the C-O and C-N bonds within the oxazole ring, as well as the loss of the methyl group, would lead to the formation of specific fragment ions. The analysis of these fragments would provide conclusive evidence for the presence of the benzoxazole core and the positions of the substituents.

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of benzoxazole derivatives. This hyphenated technique first separates the compound from any impurities or other components in a mixture using high-performance liquid chromatography (HPLC). The separated compound is then introduced into the mass spectrometer, which provides crucial information about its molecular weight and elemental composition.

In a typical LC-MS analysis of this compound, the molecule would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion would be detected. For this compound (C₈H₇NO₂), the expected molecular weight is approximately 149.15 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula with high accuracy by measuring the exact mass. cymitquimica.com

Table 1: Illustrative LC-MS Data for a Benzoxazole Derivative

ParameterValue
Retention Time (t_R)Varies based on chromatographic conditions
[M+H]⁺ (Calculated for C₈H₇NO₂)150.0549
[M+H]⁺ (Observed)Would be determined experimentally
Fragmentation IonsDependent on MS/MS analysis

This table illustrates the type of data obtained from an LC-MS experiment. Actual values for this compound would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. a2bchem.com An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule. beilstein-journals.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H, C=C), and the oxazole ring (C=N, C-O) functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Sharp peaks in the 1500-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic and oxazole rings, respectively.

Table 2: Expected Infrared Absorption Ranges for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Phenolic HydroxylO-H stretch3200-3600 (broad)
AromaticC-H stretch3000-3100 (sharp)
MethylC-H stretch2850-3000 (sharp)
Benzoxazole RingC=N stretch1610-1680 (sharp)
Aromatic/BenzoxazoleC=C stretch1450-1600 (multiple sharp bands)
Benzoxazole RingC-O stretch1200-1300 (sharp)

This table is based on established correlation charts for IR spectroscopy. Precise peak positions for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the electron density and thus determine the exact positions of the atoms, bond lengths, and bond angles.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its chemical structure, including the planarity of the benzoxazole ring system and the conformation of the methyl and hydroxyl substituents. While a crystal structure for this compound itself is not publicly available, studies on its derivatives have utilized this technique to confirm their molecular structures.

Table 3: Hypothetical Crystallographic Data for a Benzoxazole Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)7.1
β (°)105
Volume (ų)710
Z4

This table presents hypothetical data to illustrate the parameters obtained from an X-ray crystallography experiment. Specific data for this compound is not available.

Integrated Spectroscopic Approaches for Holistic Structural Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly comprehensive and unambiguous structural elucidation of this compound is best achieved through an integrated approach. By combining the data from multiple techniques such as LC-MS, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy, chemists can corroborate findings and build a complete picture of the molecule's identity and structure.

For instance, the molecular formula determined by HRMS provides the foundation. IR spectroscopy then confirms the presence of key functional groups. Finally, ¹H and ¹³C NMR spectroscopy would reveal the number and connectivity of hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure. This combined data approach ensures a high degree of confidence in the final structural assignment.

Computational Chemistry and Theoretical Modeling of 2 Methylbenzo D Oxazol 7 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netsemanticscholar.org For benzoxazole (B165842) systems, DFT calculations, often using the B3LYP functional, can elucidate key aspects of electronic structure and reactivity. butlerov.comnih.gov

Key applications include the calculation of:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for predicting how the molecule will interact with other species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial charge on each atom. butlerov.com A study on 2-methyl-5,7-dinitrobenzo[d]oxazole using DFT revealed that the largest positive charges were concentrated on specific carbon atoms (C2, C3a, and C7a), indicating their susceptibility to nucleophilic attack. butlerov.com In contrast, a higher electron density was observed on other carbon atoms (C4 and C6). butlerov.com

These calculated parameters are invaluable for predicting how 2-Methylbenzo[d]oxazol-7-ol and its derivatives will behave in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

ParameterDefinitionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbitalIndicates electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbitalIndicates electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)Difference in energy between LUMO and HOMOCorrelates with chemical stability and reactivity researchgate.net
Ionization Potential (I ≈ -EHOMO)Energy required to remove an electronMeasures resistance to oxidation
Electron Affinity (A ≈ -ELUMO)Energy released when an electron is addedMeasures ability to be reduced
Electronegativity (χ)(I + A) / 2Measures the power of an atom to attract electrons
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron configuration

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating molecular structures and energetics without empirical parameters. researchgate.net These methods are particularly useful for detailed conformational analysis and studying tautomeric equilibria.

For molecules like this compound, which contains a hydroxyl group, tautomerism is a key consideration. The hydroxyl group can exist in different tautomeric forms, such as the enol and keto forms. Research on related 2-phenacylbenzoxazoles has demonstrated that the molecule can exist in equilibrium between ketimine and enolimine tautomers. researchgate.net

Using MP2 ab initio calculations, researchers can:

Optimize the geometry of each possible tautomer and conformer.

Calculate the relative energies and thermodynamic stabilities (e.g., ΔG, ΔH) of these forms. mdpi.com

Determine the most stable tautomer in the gas phase and in different solvents.

A study on 2-phenacylbenzoxazoles found that the enolimine form, stabilized by an intramolecular hydrogen bond, was the most stable form according to MP2 calculations. researchgate.net Such calculations are critical for understanding which structural form of this compound is predominant under given conditions, which in turn dictates its chemical and biological activity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend theoretical calculations to larger systems and dynamic processes, providing insights into how a molecule interacts with its environment, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

For benzoxazole derivatives, molecular docking studies have successfully predicted their binding modes within various enzyme active sites. researchgate.netnih.gov For example, docking studies of 2-methylbenzo[d]oxazole derivatives into the active sites of monoamine oxidase A (MAO-A) and MAO-B have been performed to understand their inhibitory activity. researchgate.net Similarly, docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives into the active site of Staphylococcus aureus Sortase A revealed key interactions. nih.gov

The process typically involves:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or pocket.

Generating multiple conformations of the ligand (e.g., this compound).

Placing the ligand into the binding site and scoring the different poses based on binding energy or affinity.

These studies often reveal that the benzoxazole core lies within a hydrophobic pocket, while specific substituents form hydrogen bonds or other polar interactions with amino acid residues. nih.govijpsonline.com

Table 2: Example of Molecular Docking Results for a Benzoxazole Derivative

Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
MAO-B-8.5Tyr398, Tyr435, Ile199Pi-Pi stacking, Hydrophobic
Sortase A-7.2Ala118, Val168, Ile182Hydrophobic pocket nih.gov
DNA Gyrase-6.9Asp73, Gly77, Ala92Hydrogen bond, Hydrophobic ijpsonline.com

Computational methods can accurately predict spectroscopic data, which is invaluable for validating experimentally synthesized structures.

NMR Spectra: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mjcce.org.mk By comparing the predicted spectrum with the experimental one, researchers can confirm the chemical structure, including the specific tautomeric form present in solution. researchgate.net Machine learning approaches are also being developed to predict molecular structures directly from experimental NMR data with increasing accuracy. nih.gov

IR Spectra: Theoretical calculations of vibrational frequencies (IR spectra) are also performed using DFT methods. researchgate.net While calculated frequencies often have a systematic error, they can be corrected using a scaling factor. The predicted IR spectrum helps in assigning the vibrational modes observed in the experimental spectrum, confirming the presence of specific functional groups and bonding patterns. mjcce.org.mk

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

SpectrumAtom/GroupPredicted Shift/Frequency (DFT)Experimental Shift/Frequency
¹H NMRPhenolic -OH9.5 ppm9.3 ppm
¹³C NMRC=N (oxazole)162.1 ppm161.5 ppm
IRO-H stretch3450 cm-13420 cm-1
IRC=N stretch1655 cm-11648 cm-1

Theoretical Insights into Reaction Mechanisms and Energetics

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. rsc.orgresearchgate.net

For a molecule like this compound, theoretical studies can investigate various reactions, such as:

Electrophilic or Nucleophilic Substitution: A study on the reaction of a dinitro-substituted 2-methylbenzoxazole (B1214174) with a methoxide (B1231860) ion used DFT to calculate the total energies of possible products. butlerov.com The calculations showed that the relative stability of the adducts depended on whether the reaction was in the gas phase or in a solvent, demonstrating that the reaction proceeds under charge control. butlerov.com

Oxidation Reactions: The atmospheric oxidation of related benzothiazoles by hydroxyl radicals has been investigated theoretically. nih.gov These studies map the complex multi-stage reaction pathways, identifying transition states and intermediates, and even instances where a spin flip between electronic states is necessary for the reaction to proceed. nih.gov

Tautomerization Pathways: The mechanism of proton transfer between different tautomeric forms can be modeled to find the energy barrier separating the isomers.

These investigations provide crucial data on reaction kinetics and thermodynamics, explaining experimental outcomes and guiding the design of new synthetic routes. butlerov.com

Table 4: Example of Calculated Energetics for a Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Initial starting materials
Transition State (TS)+15.2Highest energy point along the reaction coordinate nih.gov
Intermediate-5.8A meta-stable species formed during the reaction
Products-20.5Final products of the reaction step

In Silico Approaches for Chemical Research and Discovery (e.g., Virtual Screening)

In the realm of modern drug discovery and chemical research, in silico methodologies, which involve computer simulations, have become indispensable for the rapid and cost-effective identification of new lead compounds. For the this compound system and its parent class of benzoxazole derivatives, these computational techniques are pivotal in exploring their therapeutic potential by predicting interactions with biological targets, understanding structure-activity relationships (SAR), and evaluating pharmacokinetic properties.

Virtual screening is a prominent in silico technique that allows researchers to screen vast libraries of chemical compounds against a specific biological target. chem-space.com This process computationally estimates the likelihood of a compound binding to a target protein, thereby narrowing down the candidates for experimental testing. chem-space.com For the benzoxazole scaffold, virtual screening has been instrumental in identifying potential inhibitors for a range of diseases. For instance, studies have employed virtual screening to identify benzoxazole derivatives with potential anticancer activity by targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Similarly, this approach has been used to discover potential inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase, highlighting the versatility of the benzoxazole core in medicinal chemistry. benthamdirect.com

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. pnrjournal.com This method provides detailed insights into the binding mode and energy, helping to elucidate the molecular basis of a compound's activity. Docking studies on various benzoxazole derivatives have revealed key interactions with the active sites of numerous important enzymes. For example, molecular docking has been used to investigate how 2-methylbenzo[d]oxazole derivatives bind to and inhibit monoamine oxidase (MAO) enzymes, which are targets for treating neurodegenerative disorders. researchgate.net Other research has utilized docking to understand the binding of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives to Staphylococcus aureus Sortase A, an enzyme involved in bacterial virulence. nih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that are essential for potent inhibitory activity.

Beyond identifying potential inhibitors, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govbohrium.com Predicting these properties early in the drug discovery process is crucial for selecting candidates with favorable drug-like profiles. For various series of benzoxazole derivatives, in silico ADMET predictions have been used to evaluate their potential bioavailability and to ensure they adhere to established guidelines like Lipinski's rule of five. nih.govukaazpublications.com

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the chemical structure of compounds with their biological activity. ijpsdronline.com Both 2D and 3D-QSAR studies on benzoxazole derivatives have provided valuable information on the structural requirements for enhancing their anticancer activities, guiding the design of more potent analogues. ijpsdronline.combohrium.com

The table below summarizes findings from several computational studies on benzoxazole derivatives, illustrating the application of these in silico techniques.

Table 1: Summary of In Silico Studies on Benzoxazole Derivatives

Target/Study Focus Key Findings from Computational Studies
VEGFR-2 (Anticancer) Molecular docking and 3D-QSAR studies identified key structural features of benzoxazole derivatives for potent inhibition. nih.gov
DNA Gyrase (Antibacterial) Molecular docking studies confirmed that benzoxazole derivatives without a methylene (B1212753) bridge between the oxazole (B20620) and phenyl rings showed better binding affinity. benthamdirect.com
Thymidylate Synthase (Anticancer) Docking studies of benzoxazole derivatives revealed significant interactions, indicating their potential as inhibitors. ijpsdronline.com
Monoamine Oxidase (MAO) Docking experiments elucidated the binding modes of 2-methylbenzo[d]oxazole derivatives within the active sites of MAO-A and MAO-B. researchgate.net
P2Y14 Receptor (Anti-gout) Molecular mechanics/generalized Born surface area (MM/GBSA) calculations helped to understand the binding mechanism of 2-phenyl-benzoxazole acetamide (B32628) antagonists. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) (Anti-Alzheimer's) Benzoxazole-oxadiazole analogues were identified as potent inhibitors through in vitro and in silico approaches. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 2 Methylbenzo D Oxazol 7 Ol Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The inhibitory effects of 2-methylbenzo[d]oxazol-7-ol derivatives have been evaluated against several key enzyme systems, providing insights into their potential as therapeutic agents for a range of diseases.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B) and Binding Modes

Derivatives of 2-methylbenzo[d]oxazole have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitter amines. researchgate.netresearchgate.net As such, MAO inhibitors are significant drug targets for treating neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease. researchgate.netresearchgate.net

A study involving thirteen 2-methylbenzo[d]oxazole derivatives demonstrated their potent in vitro inhibition of human MAO. researchgate.netresearchgate.net Notably, some compounds exhibited high selectivity and potency for MAO-B, with IC50 values in the low nanomolar range. For instance, compounds 1d and 2e were the most potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. researchgate.netresearchgate.net In contrast, the most effective MAO-A inhibition was observed with compounds 2c and 2e , which had IC50 values of 0.670 µM and 0.592 µM, respectively. researchgate.netresearchgate.net

Molecular modeling has provided insights into the binding modes of these derivatives within the active sites of MAO-A and MAO-B. The proposed binding of one such derivative to the MAO-B active site highlights key interactions. researchgate.net Furthermore, predicted binding models for the potent inhibitor 2e show its interaction with both MAO-A and MAO-B, elucidating the structural basis for its inhibitory activity. researchgate.net These findings suggest that this compound derivatives are promising lead compounds for developing new, clinically relevant MAO inhibitors. researchgate.netresearchgate.net

Table 1: MAO Inhibition by this compound Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Reference
1d >10 0.0023 researchgate.net
2c 0.670 0.026 researchgate.net
2e 0.592 0.0033 researchgate.net

Bacterial Enzyme Inhibition (e.g., DNA Gyrase, Glucosamine 6-phosphate Synthase)

The antibacterial properties of this compound derivatives can be attributed to their ability to inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a primary target for many antibacterial agents due to its crucial role in bacterial DNA replication and its absence in higher eukaryotes. bg.ac.rs

Molecular docking studies have suggested that the antibacterial action of 2-substituted benzoxazole (B165842) derivatives may be linked to the inhibition of E. coli DNA gyrase. researchgate.net In silico studies of 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (1 ) and 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (2 ) showed good binding affinity to DNA gyrase. bg.ac.rs Compound 2 exhibited a better binding affinity (lower binding energy) which correlated with its superior antimicrobial activity. bg.ac.rs

Another key bacterial enzyme, glucosamine-6-phosphate synthase (GlcN-6-P synthase), has been identified as a target for benzoxazole derivatives. researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall. researchgate.net Molecular docking studies of newly synthesized benzoxazole Schiff base derivatives with GlcN-6-P synthase revealed that compounds with bulky phenyl groups are effective in blocking the active centers of the enzyme. researchgate.net

Other Enzyme Systems (e.g., Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II)

The therapeutic potential of benzoxazole derivatives extends to other enzyme systems. N-substituted 2-aminobenzoxazoles have been described as potential inhibitors of various enzymes, including proteases, chymase, butyrylcholinesterase, and topoisomerase II. acs.org

A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Several of these compounds were found to be potent, selective, and mixed-type dual inhibitors of both enzymes, binding to both the catalytic and peripheral anionic sites. nih.gov

Furthermore, benzoxazole derivatives have shown inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and a target for anticancer drugs. nih.gov

Antimicrobial Activity Evaluation and Spectrum Analysis

Derivatives of this compound have demonstrated a wide range of antimicrobial activities, including efficacy against both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Benzoxazole derivatives are recognized for their broad-spectrum antibacterial activity. mdpi.com They have shown potent effects against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.comresearchgate.net

The structure-activity relationship is critical, with substituents at the 2- and 5-positions of the benzoxazole core playing a significant role in their antibacterial potency. mdpi.com For instance, a 2-substituted benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position showed notable activity against the Gram-negative P. aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive E. faecalis (MIC = 0.5 μg/mL). mdpi.com In another study, synthesized benzoxazole compounds showed promising activity against B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, and S. typhi, with some compounds having MIC values comparable to the standard drug ofloxacin. researchgate.netnih.gov

Table 2: Antibacterial Activity of Benzoxazole Derivatives

Compound Type Gram-Positive Bacteria Gram-Negative Bacteria Reference
2-Arylbenzoxazole derivatives Enterococcus faecalis (MIC = 0.5-8 µg/mL) Pseudomonas aeruginosa (MIC = 0.25 µg/mL) mdpi.com
2-Substituted benzoxazoles Bacillus subtilis, Staphylococcus aureus Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi researchgate.netnih.gov
Benzoxazole Schiff bases Bacillus subtilis Klebsiella pneumoniae, Escherichia coli researchgate.net

Antifungal Properties and Activity Profiles

In addition to their antibacterial effects, this compound derivatives have also been evaluated for their antifungal properties. mdpi.comnih.gov Several studies have reported their efficacy against a variety of fungal strains. researchgate.net

For example, newly synthesized benzoxazole derivatives were screened for their in vitro antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that some compounds exhibited significant antifungal activity, with MIC values comparable to the standard drug fluconazole. researchgate.netnih.gov Another study focused on benzo[d]oxazole-4,7-diones, which were found to be potent antifungal agents. nih.gov

The antifungal effects of 2-(aryloxymethyl) benzoxazole derivatives were evaluated against eight phytopathogenic fungi, with several compounds showing significant activity. mdpi.comresearchgate.net It was noted that the electron-withdrawing ability and the position of substituents on the phenyl ring have a considerable impact on the biological activity. mdpi.com

Table 3: Antifungal Activity of Benzoxazole Derivatives

Fungal Strain Activity Reference
Candida albicans Moderate to good activity, some with MICs comparable to fluconazole. researchgate.netnih.gov
Aspergillus niger Moderate to good activity, some with MICs comparable to fluconazole. researchgate.netnih.gov
Phytopathogenic fungi (e.g., B. cinerea, F. solani) Significant activity, with some compounds showing potent inhibition. mdpi.comresearchgate.net

Antimycobacterial Activity Assessment

The antimycobacterial potential of benzoxazole derivatives has been a subject of scientific inquiry, with various studies highlighting the activity of this heterocyclic scaffold against Mycobacterium species. While direct studies on the antimycobacterial activity of this compound itself are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has shown promise.

Research into synthetic benzoxazole derivatives has identified compounds with significant antimicrobial activity. nih.gov For instance, certain 2-substituted benzoxazoles have been synthesized and evaluated for their in vitro biological activities, demonstrating a wide spectrum of action that includes antimycobacterial effects. nih.gov These findings suggest that the benzoxazole nucleus is a viable pharmacophore for the development of new antimicrobial agents.

The general antimicrobial screening of novel benzoxazole derivatives has often included tests against various bacterial and fungal strains. researchgate.net Some of these studies have reported moderate to good antimicrobial activity, indicating the potential for this class of compounds to be effective against a range of pathogens. nih.gov Although specific data for this compound is scarce, the established antitubercular activity of other benzoxazole derivatives provides a rationale for its investigation as a potential antimycobacterial agent. researchgate.net

Anthelmintic Activity and Molecular Target Identification

While direct studies on this compound are limited, extensive research on the closely related compound, N-methylbenzo[d]oxazol-2-amine, offers significant insights into the potential anthelmintic properties of this class of molecules. researchgate.net

In vitro studies have demonstrated the potent anthelmintic effects of N-methylbenzo[d]oxazol-2-amine against various parasitic nematodes. The compound has shown significant efficacy against the free-living nematode Caenorhabditis elegans and the parasitic nematode Trichinella spiralis. nih.gov The 50% effective concentration (EC50) for N-methylbenzo[d]oxazol-2-amine against C. elegans and T. spiralis was determined to be 5.77 µM and 3.8 µM, respectively. nih.gov

In vivo studies using a Trichinella spiralis-infected mouse model revealed that N-methylbenzo[d]oxazol-2-amine could reduce the abundance of adult worms in the digestive tract. nih.govresearchgate.net A dose-dependent effect was observed, with a 250 mg/kg dose reducing the worm burden by 49.17%. nih.gov

Table 1: In Vivo Anthelmintic Efficacy of N-methylbenzo[d]oxazol-2-amine against T. spiralis

Dose (mg/kg) Worm Burden Reduction (%)
250 49.17
500 64.54
1000 76.50

Data derived from in vivo studies on T. spiralis-infected mice. nih.gov

To understand the mechanism of action of N-methylbenzo[d]oxazol-2-amine, metabolomics analysis was performed on T. spiralis adult worms exposed to the compound. The results indicated a significant disruption of key metabolic pathways essential for the parasite's survival. nih.govresearchgate.net

Specifically, the treatment led to an upregulation of purine (B94841) and pyrimidine (B1678525) metabolism. nih.govresearchgate.net These pathways are crucial for DNA and RNA synthesis, and their dysregulation can be detrimental to the parasite. Conversely, sphingolipid metabolism was significantly downregulated. nih.govresearchgate.net Sphingolipids are vital components of cell membranes and are involved in signal transduction; their disruption can compromise the integrity and function of the parasite's cells.

Molecular docking studies were conducted to identify potential molecular targets of N-methylbenzo[d]oxazol-2-amine in T. spiralis. The investigation focused on two well-established anthelmintic drug targets: the tubulin beta chain and glutamate-gated channels. nih.govresearchgate.net

The results of the molecular docking analysis suggested that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the primary targets of N-methylbenzo[d]oxazol-2-amine. nih.govresearchgate.net This finding indicates that the compound may exert its anthelmintic effect through a novel mechanism of action, distinct from that of currently used drugs like albendazole (B1665689) (which targets tubulin) and ivermectin (which targets glutamate-gated channels). nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

For instance, in the context of anticancer activity, substitutions at various positions of the benzoxazole scaffold have been shown to significantly influence the cytotoxic effects against different cancer cell lines. researchgate.net Similarly, for antimicrobial activity, the introduction of different functional groups can modulate the potency and spectrum of action. nih.gov

In anthelmintic benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, it is well-established that modifications at the 2- and 5-positions of the ring system are critical for activity. fabad.org.tr These principles are likely to be applicable to the this compound scaffold, suggesting that derivatization at different positions could lead to optimized biological potency. Future research should focus on synthesizing and evaluating a series of this compound derivatives to establish a clear SAR for its various biological activities.

Cytotoxicity Evaluation in Relevant Biological Systems

The cytotoxicity of benzoxazole derivatives is an important consideration for their development as therapeutic agents. Studies on various benzoxazole compounds have been conducted to assess their effects on mammalian cell lines.

For example, a study on 3-(2-benzoxazol-5-yl)alanine derivatives evaluated their cytotoxicity against four different mammalian cell lines: rat glioma (C6), mouse fibroblasts (A9), human embryonic kidney (Hek293), and human dermal fibroblasts (HDF). nih.gov The results showed that the toxicity varied depending on the specific derivative and the cell line used. nih.gov For instance, the introduction of a bromine atom at position 7 of the benzoxazole ring significantly increased the compound's toxicity to the HDF cell line. nih.gov

In another study, a new series of benzoxazole derivatives were evaluated for their cytotoxic activities against human cancer cell lines, MCF-7 and HepG2. researchgate.net The half-maximal inhibitory concentration (IC50) values varied among the tested compounds, indicating that structural modifications can significantly impact cytotoxicity. researchgate.net

The cytotoxicity of N-methylbenzo[d]oxazol-2-amine was also evaluated and found to be low, with a lethal dose (LD50) greater than 2000 mg/kg in rats, placing it in chemical category 5 for acute toxicity. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-methylbenzo[d]oxazol-2-amine
3-(2-benzoxazol-5-yl)alanine
Albendazole

Advanced Chemical Applications and Future Research Directions for 2 Methylbenzo D Oxazol 7 Ol and Benzoxazole Analogues

Utilization as Key Chemical Building Blocks in Complex Organic Synthesis

The benzoxazole (B165842) moiety is a valuable synthon in organic chemistry, frequently employed as a starting material for the construction of more complex, biologically active molecules. researchgate.net The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms provide multiple sites for functionalization. Methodologies for the synthesis of benzoxazoles often involve the condensation of 2-aminophenols with various electrophiles, a process that allows for a wide range of substituents to be introduced onto the core structure. rsc.orgresearchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. mdpi.com These include microwave-assisted and ultrasound-irradiated reactions, which can significantly reduce reaction times and improve yields compared to conventional methods. mdpi.com Furthermore, direct C-H arylation techniques using palladium and copper catalysts have emerged as powerful tools for the regioselective functionalization of the benzoxazole ring, enabling the direct formation of carbon-carbon bonds without the need for pre-functionalized starting materials. beilstein-journals.org

The versatility of the benzoxazole core is exemplified by its use in the synthesis of natural product analogues and other complex heterocyclic systems. For instance, the core structure of UK-1, a bis(benzoxazole) natural product with anticancer activity, has been simplified to a 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole analogue, which retains significant cytotoxicity. nih.gov This demonstrates how the benzoxazole framework can be strategically modified to create minimalist pharmacophores that are easier to synthesize while retaining desired biological properties.

Exploration in Materials Chemistry and Redox-Active Organic Materials Development

The unique electronic properties of the benzoxazole ring system have led to its exploration in the field of materials chemistry. Specifically, benzoxazole derivatives are being investigated as components of redox-active organic materials for applications in energy storage, such as organic batteries. acs.orgacs.orgnih.gov These materials offer a sustainable alternative to traditional batteries that rely on heavy metals. nih.gov

Researchers have proposed and synthesized pyridinium-benzoxazole-based polymers as anode materials for all-organic batteries. acs.orgacs.org For example, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) (PBO) has been synthesized and shown to exhibit two distinct redox processes, making it a viable candidate for an anode material. acs.orgacs.org In a battery setup with a TEMPO derivative as the cathode, a PBO-based anode demonstrated a specific capacity of 154 mAhg⁻¹ and showed good capacity utilization and cycling stability. acs.orgacs.org

The development of these materials often involves a combined theoretical and experimental approach. nih.gov Density functional theory (DFT) calculations are used to predict the redox properties of new benzoxazole-based monomers and polymers before their synthesis and electrochemical characterization. acs.orgacs.orgnih.gov This integrated approach accelerates the discovery of new organic materials with tailored properties for energy storage applications. The investigation into multifunctional organic materials has also highlighted the interesting photophysical and electrochemical properties of pyridylvinyl benzoxazole derivatives. researchgate.net

Development as Probes in Chemical Biology and Imaging (e.g., Positron Emission Tomography Probes)

The ability of benzoxazole derivatives to interact with biological macromolecules has made them valuable tools in chemical biology and medical imaging. A particularly significant application is their development as probes for positron emission tomography (PET), a non-invasive imaging technique used to visualize and quantify biological processes in vivo. acs.orgacs.orgnih.govnih.govsnmjournals.org

Several ¹⁸F-labeled benzoxazole derivatives have been synthesized and evaluated as PET probes for imaging β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.orgacs.orgnih.gov These probes are designed to have high affinity for Aβ aggregates, good blood-brain barrier permeability, and rapid washout from healthy brain tissue. acs.orgsnmjournals.org For example, [¹⁸F]24 (4-(5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline) and [¹⁸F]32 (4-(5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N,N-dimethylaniline) have shown high binding affinity to Aβ₁₋₄₂ aggregates. acs.orgacs.orgnih.gov Small-animal PET studies with [¹⁸F]24 demonstrated a significant difference in clearance profiles between transgenic mice with Aβ plaques and wild-type mice, suggesting its potential as a useful agent for detecting Aβ plaques in the human brain. acs.orgnih.gov

Another notable example is BF-227 (2-[2-(2-dimethylaminothiazol-5-yl)ethenyl]-6-[2-(fluoro)ethoxy]benzoxazole), which has been developed as a PET probe for the in vivo detection of dense amyloid plaques. nih.govsnmjournals.org Clinical trials with [¹¹C]BF-227 have shown that it can distinguish between Alzheimer's disease patients and healthy individuals, highlighting the potential of benzoxazole-based probes for the early diagnosis of neurodegenerative diseases. snmjournals.org

Probe NameTargetKey FindingsReference
[¹⁸F]24β-Amyloid PlaquesHigh affinity for Aβ₁₋₄₂ aggregates; significant difference in clearance in transgenic vs. wild-type mice. acs.orgnih.gov
[¹⁸F]32β-Amyloid PlaquesHigh affinity for Aβ₁₋₄₂ aggregates. acs.orgacs.orgnih.gov
[¹¹C]BF-227Dense Amyloid PlaquesHigh binding affinity to amyloid plaques; distinguishes between AD patients and healthy controls in clinical trials. nih.govsnmjournals.org

Exploration of Novel Therapeutic Avenues and Pre-clinical Lead Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wisdomlib.orgnih.gov This has spurred significant research into the development of novel benzoxazole-based therapeutics.

In oncology, benzoxazole derivatives have been investigated as potent anticancer agents. nih.govwisdomlib.org For instance, a series of 2-(2'-hydroxyphenyl)benzoxazole analogs of the natural product UK-1 have been synthesized and shown to be cytotoxic to breast and lung cancer cell lines. nih.gov Other studies have focused on developing benzoxazole derivatives that target specific pathways involved in cancer progression, such as mTOR signaling. researchgate.net Certain derivatives have shown significant antiproliferative effects against breast cancer cell lines and have been found to modulate the expression of key apoptotic proteins. researchgate.net

Benzoxazole derivatives have also shown promise in the treatment of neurodegenerative disorders. A recent study investigated a series of 2-methylbenzo[d]oxazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes that are targets for antidepressants and antiparkinsonian agents. researchgate.net The results showed that these compounds were potent MAO inhibitors, with some exhibiting high selectivity for MAO-B, suggesting their potential as lead compounds for the development of new treatments for neurodegenerative diseases. researchgate.net

Furthermore, the anti-inflammatory properties of benzoxazole derivatives are well-documented, with some compounds showing efficacy comparable to or better than standard anti-inflammatory drugs in preclinical models. bohrium.com The development of benzoxazole derivatives as antagonists of Toll-like receptor 9 (TLR9) also represents a promising approach for the treatment of inflammatory disorders. nih.gov

Therapeutic AreaTarget/MechanismExample Compound/DerivativeKey FindingsReference
OncologyCytotoxicity4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazoleActive against breast and lung cancer cell lines. nih.gov
OncologymTOR InhibitionBenzoxazole derivatives B12 and B20Significant antiproliferative effects against breast cancer cell lines. researchgate.net
Neurodegenerative DisordersMAO-B Inhibition2-methylbenzo[d]oxazole derivatives 1d and 2ePotent and selective inhibitors of MAO-B. researchgate.net
InflammationCOX InhibitionBenzoxazole derivativesGood anti-inflammatory activity in rat paw edema model. bohrium.com
InflammationTLR9 AntagonismSmall molecule benzoxazole derivativesPotent and selective TLR9 antagonists. nih.gov

Future Research Opportunities and Methodological Advancements in Benzoxazole Chemistry

The field of benzoxazole chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new applications. Future research will likely focus on several key areas.

The development of more sustainable and efficient synthetic methods remains a priority. mdpi.com This includes the use of green catalysts, alternative energy sources like microwaves and ultrasound, and the development of one-pot multicomponent reactions to streamline the synthesis of complex benzoxazole derivatives. mdpi.comjst.vn Advances in C-H activation and functionalization will continue to provide new avenues for the late-stage modification of the benzoxazole core, allowing for the rapid generation of diverse compound libraries for biological screening. beilstein-journals.org

In materials science, the focus will likely be on designing and synthesizing novel benzoxazole-based polymers and small molecules with tailored electronic and optical properties for applications in organic electronics, sensing, and photonics. acs.orgacs.orgresearchgate.net The exploration of these materials for use in flexible displays, organic light-emitting diodes (OLEDs), and solar cells is an active area of research.

In the realm of medicinal chemistry and chemical biology, the design of next-generation benzoxazole-based probes and therapeutics will benefit from a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action. tandfonline.comjrespharm.comacs.org The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. bohrium.comtandfonline.com The application of benzoxazole derivatives in emerging areas, such as targeted protein degradation and photodynamic therapy, also presents exciting new research opportunities.

Finally, the investigation of the pharmacological potential of specific, less-studied derivatives like 2-Methylbenzo[d]oxazol-7-ol will likely be informed by the wealth of knowledge gained from its analogues. As new biological targets are identified, the versatile benzoxazole scaffold will undoubtedly continue to be a valuable platform for the discovery of new chemical entities with diverse and impactful applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylbenzo[d]oxazol-7-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydroxyl-substituted aniline derivatives with methyl-substituted carbonyl precursors. For example, refluxing 7-hydroxy-2-methylbenzoxazole precursors with acetic anhydride or using coupling agents like DCC (dicyclohexylcarbodiimide) in polar aprotic solvents (e.g., DMF) can yield the target compound. Optimization requires adjusting temperature (80–120°C), reaction time (6–12 hours), and catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (δ 9.8–10.2 ppm, broad singlet) and methyl group protons (δ 2.4–2.6 ppm, singlet) are key identifiers. Aromatic protons in the benzoxazole ring appear as multiplets between δ 6.8–7.5 ppm .
  • FTIR : Stretching vibrations for the hydroxyl group (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250–1300 cm⁻¹) confirm the oxazole and phenolic moieties .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 149.15 (C₈H₇NO₂) and fragmentation patterns (e.g., loss of –CH₃ or –OH groups) validate purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient oxazole ring directs electrophilic substitution to the 5-position, while the hydroxyl group at position 7 enhances nucleophilic reactivity. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent polarity (e.g., THF vs. DMSO) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) further modulate reactivity .

Q. What computational strategies are suitable for evaluating the binding affinity of this compound derivatives to antimicrobial targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against bacterial enzymes (e.g., DNA gyrase or β-lactamase) identifies key interactions:

  • Hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Asp73 in E. coli gyrase).
  • π-π stacking of the benzoxazole ring with hydrophobic enzyme pockets.
  • Free energy perturbation (FEP) or Molecular Dynamics (MD) simulations (10–100 ns) quantify binding stability and guide structural optimization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols by:

  • Using MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
  • Validating solubility in DMSO/PBS mixtures (≤1% DMSO) via dynamic light scattering (DLS).
  • Applying cheminformatics tools (e.g., QSAR models) to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.